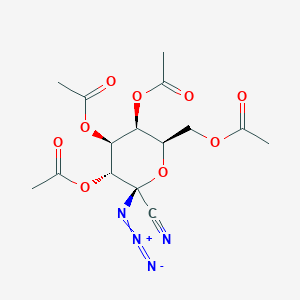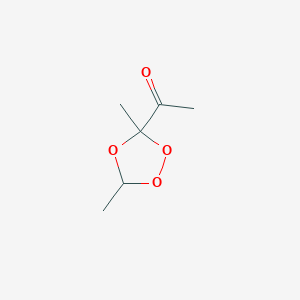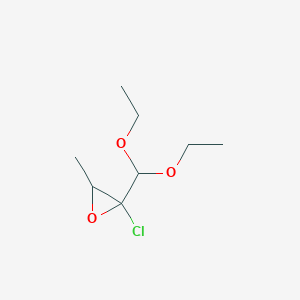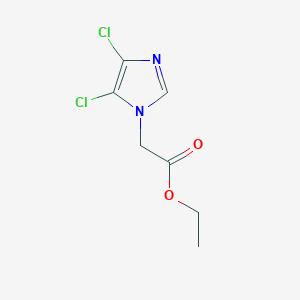
2,3,4,6-四-O-乙酰基-1-叠氮基-1-脱氧-α-D-半乳吡喃糖腈
描述
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide is a chemical compound with the molecular formula C15H18N4O9 and a molecular weight of 398.32 g/mol . This compound is notable for its use in click chemistry and carbohydrate research . It is a derivative of galactose, where the hydroxyl groups are acetylated, and an azido group replaces one hydroxyl group .
科学研究应用
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the use of acetic anhydride and sodium acetate to acetylate the hydroxyl groups of galactose . The azido group is then introduced using azide transfer reagents such as triflic azide or imidazole sulfonyl azide salts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and optimizing reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Click Chemistry: The azido group participates in click chemistry reactions, particularly in the formation of triazoles when reacted with alkynes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the azido group.
Click Chemistry: Copper(I) catalysts are often employed in click chemistry reactions.
Major Products Formed
作用机制
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry . This reactivity is harnessed in various applications, including the tagging and modification of biomolecules .
相似化合物的比较
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose
- 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl acetate
Uniqueness
2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide is unique due to its specific configuration and the presence of both acetyl and azido groups. This combination allows for versatile reactivity and makes it particularly useful in click chemistry and carbohydrate research .
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O9/c1-7(20)24-5-11-12(25-8(2)21)13(26-9(3)22)14(27-10(4)23)15(6-16,28-11)18-19-17/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYXWZYBCMANA-GZBLMMOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471237 | |
| Record name | (2R,3R,4S,5S,6R)-6-[(Acetyloxy)methyl]-2-azido-2-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168567-90-6 | |
| Record name | (2R,3R,4S,5S,6R)-6-[(Acetyloxy)methyl]-2-azido-2-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168567-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,3-Dioctyloxycalix[4]arene crown-6](/img/structure/B66446.png)







